Scientific Field: Biochemistry and Molecular Biology.
Summary of the Application: This compound has been used in the synthesis of Schiff base ligands, which are then used to create various metal complexes.
Methods of Application: The compound is used in a condensation reaction with 4-(benzyloxy)-2-hydroxybenzaldehyde to create Schiff base ligands. These ligands are then used to synthesize metal complexes.
Results or Outcomes: The synthesized metal complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 µM range.
Scientific Field: Biochemistry and Agricultural Science.
Summary of the Application: This compound is used as an ethyl benzoylacetate and has been found to inhibit the growth of fungi by inhibiting the production of proteins essential for cell division.
Methods of Application: The compound is used as a fungicide.
Results or Outcomes: The compound has been found to inhibit fungal growth, making it a potential candidate for use in agricultural applications where fungal growth can be detrimental.
6-Amino-2,4-dichloro-3-methylphenol is an organic compound with the molecular formula C7H7Cl2NO. It features a phenolic structure with two chlorine atoms at the 2 and 4 positions and an amino group at the 6 position, along with a methyl group at the 3 position. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability in various applications. The compound is recognized for its potential use as a fungicide and in various biological applications due to its unique chemical properties .
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and agricultural chemistry .
The biological activity of 6-Amino-2,4-dichloro-3-methylphenol has been studied primarily in the context of its antifungal properties. It has shown efficacy against various fungal pathogens, making it useful in agricultural settings as a fungicide. Additionally, it may exhibit antibacterial properties due to its ability to disrupt microbial cell membranes or interfere with metabolic processes . Safety data indicate that it can cause skin and eye irritation, necessitating careful handling during use .
Several methods can be employed to synthesize 6-Amino-2,4-dichloro-3-methylphenol:
These methods allow for the production of the compound in varying purities and yields depending on the specific reaction conditions employed .
6-Amino-2,4-dichloro-3-methylphenol has several notable applications:
Interaction studies involving 6-Amino-2,4-dichloro-3-methylphenol typically focus on its efficacy against various fungal strains and its mechanism of action. Research indicates that it may interact with specific cellular pathways in fungi, leading to growth inhibition. Additionally, studies on its interactions with other compounds highlight its potential synergistic effects when combined with other antifungal agents .
Several compounds share structural similarities with 6-Amino-2,4-dichloro-3-methylphenol. These include:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 6-Amino-2,4-dichloro-3-methylphenol | Amino and dichloro substitutions | Antifungal | Unique combination of groups |
| 2-Chlorophenol | Single chlorine | Moderate antibacterial | Simpler structure |
| 4-Aminophenol | Amino group only | Antibacterial | Lacks chlorination |
| 2,5-Dichlorophenol | Two chlorine atoms | Antifungal | No amino functionality |
This comparison highlights how 6-Amino-2,4-dichloro-3-methylphenol stands out due to its unique combination of functional groups that contribute to its distinct biological activities and applications in agriculture and research .
The synthesis of 6-Amino-2,4-dichloro-3-methylphenol relies fundamentally on strategic chlorination of methylphenol precursors to establish the desired substitution pattern . The chlorination of 3-methylphenol serves as the primary precursor functionalization approach, where selective introduction of chlorine atoms at the 2 and 4 positions creates the dichloro framework necessary for subsequent amination .
Iron(III)-catalyzed chlorination represents a highly effective methodology for activated arenes, utilizing iron(III) triflimide as a powerful Lewis acid catalyst for N-chlorosuccinimide activation [2]. The transformation demonstrates excellent regioselectivity when applied to methylphenol derivatives, with optimal conditions requiring 2.5 mol% iron(III) chloride and elevated temperatures of 50-70°C [2]. The chlorination process exhibits remarkable efficiency, achieving quantitative yields of chlorophenols with high regioselectivity under solvent-free conditions [3].
The regioselectivity of chlorination reactions can be significantly enhanced through the use of sulfur-containing catalysts combined with Lewis acid activators [3]. Poly(alkylene sulfide) catalysts, when used in conjunction with aluminum or ferric chloride, produce quantitative yields of chlorophenols with exceptional para-selectivity [3]. The mechanism involves the formation of electrophilic chlorine species that preferentially attack electron-rich positions on the aromatic ring, with the sulfur compounds providing additional activation and selectivity control [3].
Temperature control plays a critical role in chlorination reactions, with optimal temperatures ranging from 40-80°C for continuous chlorination processes [4]. Lower temperatures result in incomplete conversion, while excessive temperatures lead to over-chlorination and formation of undesired polychlorinated products [4]. The chlorination of phenolic substrates typically requires careful pH control during the reaction to prevent oxidative side reactions [5].
Position-specific amination of dichlorinated precursors represents a crucial step in synthesizing 6-Amino-2,4-dichloro-3-methylphenol . The amination process typically involves nucleophilic substitution reactions where ammonia or amine sources displace chlorine atoms at specific positions under controlled conditions . The selectivity of amination depends heavily on the electronic environment of the aromatic system and the reaction conditions employed [6].
Catalyst-free monoamination has demonstrated high efficiency for dichloroheteroarene substrates, with reactions conducted using potassium carbonate in dimethylformamide at 140°C [6]. The electron-donating effect of the first amino group significantly influences the reactivity of remaining halogen positions, often requiring palladium-catalyzed conditions for subsequent amination steps [6]. Sterically hindered amines show reduced yields, typically achieving 60-77% conversion compared to unhindered primary amines which reach near-quantitative yields [6].
The mechanism of nucleophilic aromatic substitution involves the formation of a Meisenheimer complex intermediate, where the nucleophilic amine attacks the electron-deficient carbon bearing the chlorine substituent [6]. The stability of this intermediate determines the reaction rate and selectivity, with electron-withdrawing groups facilitating the reaction through increased electrophilicity of the aromatic carbon [6].
Ruthenium-catalyzed amination of phenols provides an alternative approach through direct condensation between phenols and amines [7]. The mechanism involves the formation of bis(η5-phenoxo)ruthenium intermediates that activate the phenolic substrate toward nucleophilic attack [7]. This methodology offers advantages in terms of atom economy and reduced waste generation compared to traditional halogenation-amination sequences [7].
Regioselective synthesis of 6-Amino-2,4-dichloro-3-methylphenol requires sophisticated catalytic systems that control both chlorination and amination selectivity [8] [9]. Palladium-catalyzed systems have emerged as particularly effective for achieving high regioselectivity in aromatic functionalization reactions [10]. The use of palladium acetate with pyridine-based directing groups enables highly selective ortho-chlorination of phenol derivatives [10].
Iron porphyrin catalysts demonstrate exceptional selectivity in oxidative amination reactions of phenols [11]. The M[TPP]Cl (M = Fe or Mn) catalyst system operates through a mechanism involving iron-ligated phenoxyl radicals that couple selectively with anilino radicals [11]. The high degree of regioselectivity arises from the preferential delocalization of the unpaired electron to the para-position of the phenoxyl radical [11].
Lewis acid catalysts, particularly indium(III) triflate, have shown remarkable effectiveness in promoting regioselective transformations [12]. The catalyst operates under mild conditions and demonstrates broad substrate compatibility, with yields reaching 61% for complex phenolic substrates [12]. The mechanism involves Lewis acid coordination to electron-rich centers, facilitating subsequent electrophilic or nucleophilic attack [12].
The following table summarizes key catalytic systems and their performance characteristics:
| Catalyst System | Selectivity | Yield (%) | Temperature (°C) | Pressure (MPa) |
|---|---|---|---|---|
| Fe(III)Cl₃/NCS | para-selective | 95-100 | 50-70 | Atmospheric |
| Pd(OAc)₂/Pyridine | ortho-selective | 85-94 | 60-100 | Atmospheric |
| In(OTf)₃ | Multi-selective | 61-83 | 100 | Atmospheric |
| M[TPP]Cl | para-selective | 70-83 | 25 | Atmospheric |
Solvent selection profoundly influences the kinetics and selectivity of synthetic transformations leading to 6-Amino-2,4-dichloro-3-methylphenol [13] [9]. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance nucleophilic substitution reactions by stabilizing charged intermediates while minimizing hydrogen bonding interactions that could interfere with the reaction mechanism [13].
The chlorination of phenolic compounds demonstrates significant solvent dependence, with trifluoroacetic acid providing optimal conditions for N-chloroamine-mediated chlorinations [14]. The strongly acidic environment prevents base-catalyzed side reactions while enhancing the electrophilicity of the chlorinating agent [14]. Reaction rates increase substantially in polar solvents due to improved solvation of ionic intermediates [14].
Amination reactions exhibit pronounced solvent sensitivity, particularly in the Bamberger rearrangement pathway used for aminophenol synthesis [15]. Aprotic solvents reduce conversion efficiency, while protic solvents facilitate proton transfer steps essential for the rearrangement mechanism [15]. Tetrahydrofuran has emerged as an optimal solvent for phenylhydroxylamine formation, providing 94.5% yield under atmospheric pressure conditions [15].
Solvent effects on reaction kinetics can be quantified through linear free energy relationships, where the rate constants correlate with solvent polarity parameters [13]. The acceleration of base-catalyzed reactions in dipolar aprotic solvents results from enhanced nucleophile reactivity due to reduced solvation of the attacking species [13]. Specific cation solvation effects also influence reaction rates, particularly in reactions involving alkali metal bases [13].
Purification of 6-Amino-2,4-dichloro-3-methylphenol requires specialized techniques due to the compound's unique physicochemical properties [16]. Recrystallization from ethanol-water mixtures represents the primary purification method, achieving greater than 95% purity for hydrochloride salt derivatives . The recrystallization process relies on differential solubility at varying temperatures, with the compound showing high solubility in hot ethanol and limited solubility upon cooling [16].
Column chromatography using silica gel provides effective separation of chlorinated aminophenol derivatives [17]. The optimal eluent system consists of ethyl acetate-hexane mixtures (1:3 ratio) for removing non-polar impurities . For phenolic compounds, gradient elution starting with hexane and progressing through dichloromethane to methanol-dichloromethane mixtures ensures complete separation of target compounds from synthetic intermediates [17].
Liquid-liquid extraction techniques enable efficient isolation of aminophenol products from aqueous reaction media [18]. The pH-dependent solubility of aminophenols allows for selective extraction using organic solvents at controlled pH values [18]. Acidic conditions protonate the amino group, increasing water solubility, while basic conditions favor organic phase extraction [18].
High-performance liquid chromatography serves both analytical and preparative purposes in aminophenol purification [19]. Reverse-phase octadecyl silica columns with acetonitrile-water mobile phases containing trifluoroacetic acid provide excellent resolution of phenolic compounds [19]. The method achieves baseline separation with retention times predictable based on the number and position of substituents [19].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [15]. Continuous flow processes have demonstrated superior performance compared to batch methods, reducing reaction times from hours to minutes while improving yields [15]. The implementation of microfluidic mixing enhances mass transfer and heat management, leading to more consistent product quality [15].
The following table presents optimized purification conditions and expected yields:
| Purification Method | Solvent System | Temperature (°C) | Yield Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 60-80 | 85-90 | >95 |
| Column Chromatography | EtOAc/Hexane | 25 | 80-85 | >98 |
| Liquid-Liquid Extraction | DCM/Water | 25 | 75-80 | 90-95 |
| HPLC Purification | ACN/Water/TFA | 25 | 70-75 | >99 |
The thermodynamic stability of 6-amino-2,4-dichloro-3-methylphenol has been extensively characterized through various thermal analytical techniques. The compound exhibits a well-defined melting point of 133-134°C, which is consistent across multiple literature sources [1] [2] [3]. This melting point reflects the crystalline stability of the compound and indicates moderate intermolecular interactions primarily governed by hydrogen bonding between the amino and hydroxyl groups.
Thermogravimetric analysis reveals that thermal decomposition initiates at temperatures exceeding 180°C , with the maximum thermal decomposition temperature (Tmax) occurring in the range of 175-178°C as determined by differential thermogravimetric analysis [5]. The compound demonstrates a characteristic single-step thermal degradation pattern, with significant weight loss (48-56%) occurring within the temperature range of 158-212°C under air atmosphere conditions [5].
The predicted boiling point of 296.3±40.0°C at 760 mmHg [2] [6] suggests reasonable thermal stability under standard atmospheric conditions. The flash point of 133°C [1] [2] indicates potential fire hazards at elevated temperatures, requiring appropriate safety considerations during handling and storage.
Comparative thermal stability analysis with structurally related compounds shows that 6-amino-2,4-dichloro-3-methylphenol exhibits moderate thermal stability. The presence of electron-withdrawing chlorine substituents and the amino group creates a balance between stabilizing and destabilizing effects on the aromatic ring system [5] [7].
The solubility characteristics of 6-amino-2,4-dichloro-3-methylphenol demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature. The compound shows limited solubility in water under neutral pH conditions, but solubility is enhanced when converted to its hydrochloride salt form [1] [2] [8].
In polar protic solvents, the compound exhibits good solubility in methanol [2] [8] and moderate solubility in ethanol. The enhanced solubility in these solvents is attributed to hydrogen bonding interactions between the solvent molecules and both the amino and hydroxyl functional groups of the compound .
The octanol-water partition coefficient (LogP) has been calculated as 3.97±0.28 [1], indicating significant hydrophobic character despite the presence of polar functional groups. This relatively high LogP value suggests preferential partitioning into organic phases, which has important implications for bioaccumulation potential and environmental fate.
Solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide is generally good to excellent, while solubility in non-polar solvents like hexane is very poor [10]. The polar surface area of 46.25 Ų [1] [2] contributes to the compound's ability to interact with polar solvents through dipole-dipole interactions.
Temperature effects on solubility follow typical endothermic dissolution patterns, with increased solubility observed at elevated temperatures across most solvent systems. pH effects are particularly pronounced in aqueous systems, where protonation of the amino group at low pH or deprotonation of the phenolic hydroxyl at high pH significantly enhances water solubility [11].
The acid-base properties of 6-amino-2,4-dichloro-3-methylphenol are governed by two ionizable functional groups: the amino group and the phenolic hydroxyl group. Computational predictions indicate a pKa value of 7.97±0.28 [6] [12], which represents the composite acid-base behavior of the molecule.
The phenolic hydroxyl group is expected to have a pKa in the range of 8.0-8.5, influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating effect of the methyl group [13] [6]. The dichloro substitution pattern significantly reduces the pKa compared to unsubstituted phenol, making the compound more acidic due to stabilization of the phenolate anion.
The amino group exhibits basic character with an estimated pKa around 4.5-5.0 for its conjugate acid form. The proximity of electron-withdrawing chlorine atoms and the aromatic system reduces the basicity compared to aliphatic amines [6] [14].
At physiological pH (7.4), the compound exists predominantly in its neutral form, with partial ionization depending on the specific microenvironment. The amphoteric nature of the molecule allows it to act as both a proton donor and acceptor, contributing to its buffer capacity in the pH range of 4-9 [6].
The acid-base equilibria are influenced by solvent effects, with polar protic solvents stabilizing ionic forms through solvation, while aprotic solvents favor the neutral molecular form. Temperature effects on ionization follow van't Hoff relationships, with higher temperatures generally favoring deprotonation processes.
The surface interaction properties of 6-amino-2,4-dichloro-3-methylphenol are characterized by moderate hydrophilicity combined with significant hydrophobic character. The polar surface area of 46.25 Ų [1] [2] represents approximately 24% of the total molecular surface, indicating a balance between polar and non-polar regions.
Surface area analysis using Brunauer-Emmett-Teller methodology shows variable results depending on sample treatment and preparation conditions [5]. The compound demonstrates moderate wetting properties on polar surfaces, with behavior intermediate between purely hydrophilic and hydrophobic compounds.
The refractive index of 1.64 [1] [2] indicates significant molecular polarizability, consistent with the aromatic ring system and halogen substituents. This property affects light-matter interactions and can influence optical detection methods for analytical applications.
Interfacial tension measurements and contact angle determinations have not been extensively reported in the literature, representing areas for future investigation. However, the molecular structure suggests moderate surface activity with limited surfactant properties due to the relatively small polar head group relative to the overall molecular size.
The compound's surface interaction behavior is significantly influenced by pH, with ionized forms showing enhanced interaction with polar surfaces. The presence of both hydrogen bond donor (NH₂, OH) and acceptor (N, O) sites enables complex surface adsorption mechanisms on various substrates.
Irritant